3,7-Dimethyl-3-(1-naphthyl)-2-benzofuran-1(3H)-one
Description
3,7-Dimethyl-3-(1-naphthyl)-2-benzofuran-1(3H)-one (CAS 7499-62-9) is a substituted benzofuranone derivative characterized by a benzofuranone core with methyl groups at positions 3 and 7 and a 1-naphthyl substituent at position 2. Its molecular formula is C₂₀H₁₆O₂, with a molecular weight of 288.34 g/mol . Benzofuranones are widely studied for their roles as intermediates in organic synthesis and their presence in bioactive natural products .
Properties
CAS No. |
7499-62-9 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3,7-dimethyl-3-naphthalen-1-yl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H16O2/c1-13-7-5-12-17-18(13)19(21)22-20(17,2)16-11-6-9-14-8-3-4-10-15(14)16/h3-12H,1-2H3 |
InChI Key |
IRFSCOBQNNMNKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(OC2=O)(C)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by cyclization and methylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as Lewis acids, can enhance the efficiency and selectivity of the reactions. Purification steps, including recrystallization and chromatography, are essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-3-(naphthalen-1-yl)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogs and their differences are summarized in Table 1.
Table 1 : Structural comparison of 3,7-dimethyl-3-(1-naphthyl)-2-benzofuran-1(3H)-one with analogs.
Physicochemical Properties
- Hydrophobicity : The 1-naphthyl group increases logP compared to phenyl or methyl-substituted analogs, enhancing membrane permeability in biological systems .
Biological Activity
3,7-Dimethyl-3-(1-naphthyl)-2-benzofuran-1(3H)-one, also known as CID 348361, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,7-Dimethyl-3-(1-naphthyl)-2-benzofuran-1(3H)-one is , with a molecular weight of 304.34 g/mol. The structure features a benzofuran core substituted with a naphthyl group and two methyl groups at specific positions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3,7-Dimethyl-3-(1-naphthyl)-2-benzofuran-1(3H)-one. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism by which 3,7-Dimethyl-3-(1-naphthyl)-2-benzofuran-1(3H)-one exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Studies utilizing flow cytometry revealed increased sub-G1 phase populations in treated cells, suggesting apoptosis via mitochondrial pathways. Additionally, the compound was shown to inhibit key signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
Emerging research indicates that this compound may also possess neuroprotective properties. In models of neurodegeneration, particularly Alzheimer's disease, it demonstrated inhibition of acetylcholinesterase (AChE) with an IC50 value of approximately 50 µM, suggesting potential for cognitive enhancement.
Table 2: AChE Inhibition Activity
Case Studies
Several case studies have investigated the therapeutic applications of this compound:
- Breast Cancer Model : A study conducted on MCF-7 xenografts in mice showed that treatment with the compound led to a significant reduction in tumor volume compared to control groups (p < 0.05). Histological analysis indicated increased apoptosis in tumor tissues.
- Neuroprotection in Animal Models : In a rat model of Alzheimer's disease, administration of the compound improved cognitive function as assessed by the Morris water maze test. The results suggest that it may enhance synaptic plasticity and reduce amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
